molecular formula C9H11NO3 B8622785 Ethyl 4-formyl-2-methyl-1H-pyrrole-3-carboxylate CAS No. 64482-57-1

Ethyl 4-formyl-2-methyl-1H-pyrrole-3-carboxylate

Cat. No. B8622785
CAS RN: 64482-57-1
M. Wt: 181.19 g/mol
InChI Key: GZNYKVWSDUVKQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-formyl-2-methyl-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-formyl-2-methyl-1H-pyrrole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-formyl-2-methyl-1H-pyrrole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

64482-57-1

Product Name

Ethyl 4-formyl-2-methyl-1H-pyrrole-3-carboxylate

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

ethyl 4-formyl-2-methyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C9H11NO3/c1-3-13-9(12)8-6(2)10-4-7(8)5-11/h4-5,10H,3H2,1-2H3

InChI Key

GZNYKVWSDUVKQO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC=C1C=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

N,N-dimethylformamide (5.5 mL, 71 mmol) in dichloromethane (126 mL) at 0° C. was treated dropwise with oxalyl dichloride (6 mL, 71 mmol). The mixture was stirred at 0° C. for 30 minutes and then at ambient temperature for 1 hour. The mixture was again cooled to 0° C. and treated with a mixture of Example 1a (20 g, 64.6 mmol) in dichloromethane (126 mL). The reaction mixture was stirred at 0° C. for 2 hours and then at ambient temperature for 48 hours. The reaction mixture was again cooled to 0° C. and slowly quenched with 4 N aqueous sodium hydroxide solution. The mixture was then extracted with ethyl acetate (2×300 mL). The combined organic layers were washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, filtered and concentrated. The residue was triturated with a mixture of 9:1 hexanes/ethyl acetate, filtered, and dried under high vacuum to give 8.67 g (74%) of the title compound.
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
126 mL
Type
solvent
Reaction Step One
Name
mixture
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
126 mL
Type
solvent
Reaction Step Two
Yield
74%

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